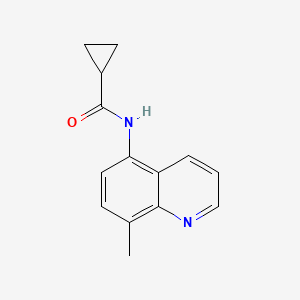
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide, also known as MQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQCA is a cyclopropane derivative that has been synthesized using various methods.
科学的研究の応用
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been studied for its potential as an anti-inflammatory agent. In material science, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In analytical chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a probe for the detection of various analytes.
作用機序
The mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is also stable under various conditions, making it suitable for use in different experiments. However, one limitation of using N-(8-methylquinolin-5-yl)cyclopropanecarboxamide in lab experiments is its potential toxicity. Studies have shown that high concentrations of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be toxic to cells.
将来の方向性
There are several future directions for the research on N-(8-methylquinolin-5-yl)cyclopropanecarboxamide. One potential area of research is the development of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide-based materials for various applications, including drug delivery and tissue engineering. Another area of research is the investigation of the potential of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide as an anticancer agent in vivo. Furthermore, the development of new synthesis methods for N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could lead to the production of more stable and less toxic derivatives. Finally, the investigation of the mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could provide insights into its potential applications in various fields.
合成法
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 8-methylquinoline and cyclopropanecarboxylic acid chloride in the presence of triethylamine. Another method involves the reaction of 8-methylquinoline and cyclopropanecarboxylic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can also be synthesized through the reaction of 8-methylquinoline and cyclopropanecarboxamide in the presence of triethylamine and 4-dimethylaminopyridine.
特性
IUPAC Name |
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-4-7-12(16-14(17)10-5-6-10)11-3-2-8-15-13(9)11/h2-4,7-8,10H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQFRPMHGXZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CC3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)

![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
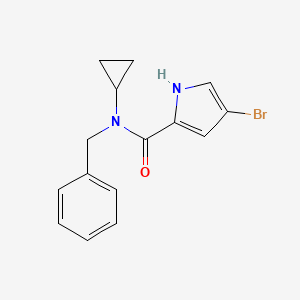
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
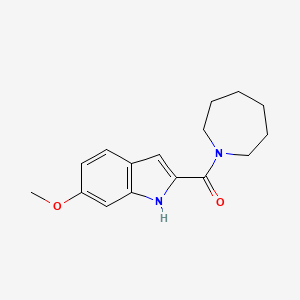
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
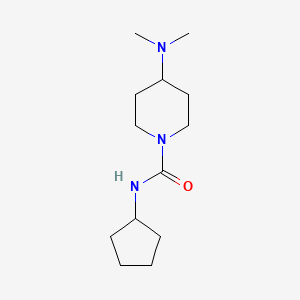
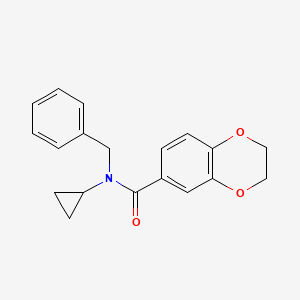
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)